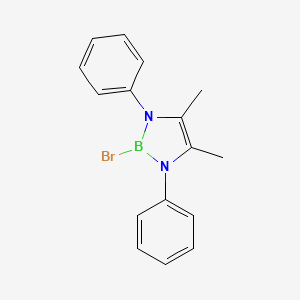
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing bromine, methyl, and phenyl groups in the presence of a boron-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states of boron.
科学的研究の応用
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the development of potential therapeutic agents, particularly in the field of anti-cancer and anti-microbial research.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism by which 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the compound can form coordinate bonds with electron-rich sites on the target molecules, leading to changes in their activity or function. Additionally, the compound’s structure allows it to participate in various chemical reactions, further influencing its biological and chemical effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole include other diazaborole derivatives with different substituents on the nitrogen, boron, or phenyl groups. Examples include:
- 2-Chloro-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
- 2-Iodo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and potential applications. The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
64486-87-9 |
|---|---|
分子式 |
C16H16BBrN2 |
分子量 |
327.0 g/mol |
IUPAC名 |
2-bromo-4,5-dimethyl-1,3-diphenyl-1,3,2-diazaborole |
InChI |
InChI=1S/C16H16BBrN2/c1-13-14(2)20(16-11-7-4-8-12-16)17(18)19(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
InChIキー |
AARJQIKAUFKVAI-UHFFFAOYSA-N |
正規SMILES |
B1(N(C(=C(N1C2=CC=CC=C2)C)C)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
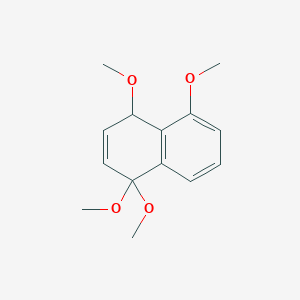
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
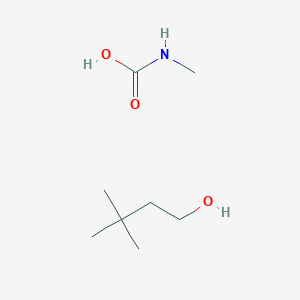
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
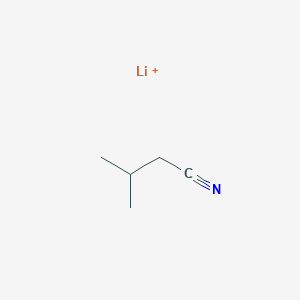
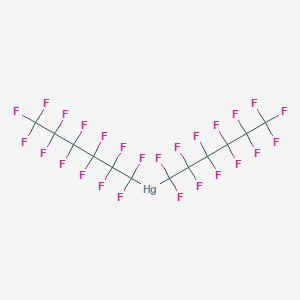
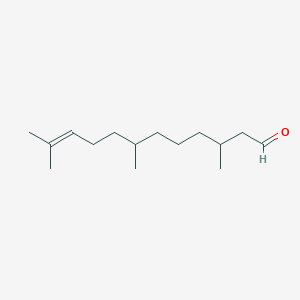
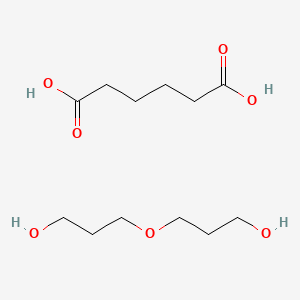

![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)

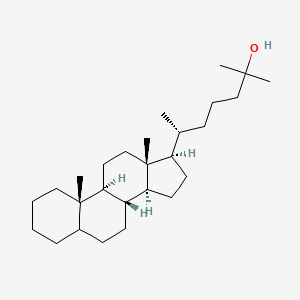
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
